Antibacterial agent 77

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

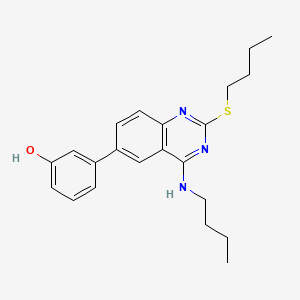

Molecular Formula |

C22H27N3OS |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]phenol |

InChI |

InChI=1S/C22H27N3OS/c1-3-5-12-23-21-19-15-17(16-8-7-9-18(26)14-16)10-11-20(19)24-22(25-21)27-13-6-4-2/h7-11,14-15,26H,3-6,12-13H2,1-2H3,(H,23,24,25) |

InChI Key |

BWGYAYXJMUPXEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)O)SCCCC |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial agent 77" discovery and isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Producing Organism

Quantitative Biological Data

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus UST950701-005 | 5.0 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [1] |

| Bacillus subtilis 1779 | 20.0 | [1] |

| Helicobacter pylori (various strains) | 0.75 - 6.8 | [2] |

| Enterococcus faecium | Active | [2] |

| Shigella flexneri | Active | [2] |

| Campylobacter jejuni | Active | [2] |

| Escherichia coli | No significant activity | [2] |

Experimental Protocols

Fermentation of Bacillus pumilus for Amicoumacin A Production

This protocol is a composite based on methodologies described for amicoumacin production from Bacillus species.

a. Media Preparation:

-

Seed Medium: 2% glucose, 2% soybean meal, 0.3% NaCl, 0.2% K₂HPO₄, 0.05% MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.

-

Production Medium: 1% starch, 0.4% yeast extract, 0.2% tryptone in seawater.

b. Inoculum Preparation:

-

Inoculate a loopful of a pure culture of Bacillus pumilus from a nutrient agar slant into a 500 mL flask containing 100 mL of seed medium.

-

Incubate at 30°C for 24 hours on a reciprocal shaker.

c. Production Fermentation:

-

Transfer the seed culture to a larger fermentor containing the production medium at a 5% (v/v) inoculum size.

-

Conduct the fermentation at 30°C with agitation (e.g., 200 rpm) for 48-72 hours. Monitor the production of amicoumacin A using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Amicoumacin A

The following protocol outlines the steps for the extraction and purification of amicoumacin A from the fermentation broth.

a. Extraction:

-

Centrifuge the fermentation broth to remove bacterial cells.

-

Extract the cell-free supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

b. Chromatographic Purification:

-

Initial Fractionation (Optional): The crude extract can be fractionated using solid-phase extraction (e.g., Diaion HP-20) or column chromatography on silica gel.

-

Ion-Exchange Chromatography:

-

Dissolve the crude extract in an appropriate buffer and load it onto a cation exchange column (e.g., Dowex 50W-X2).

-

Wash the column with deionized water.

-

Elute the amicoumacins with a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N).

-

-

Adsorption Chromatography:

-

Pool the active fractions from the ion-exchange chromatography, neutralize, and concentrate.

-

Apply the concentrate to a carbon or Amberlite XAD-7 column.

-

Elute with a stepwise gradient of aqueous methanol or acetone.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the amicoumacin A-containing fractions by reversed-phase HPLC (e.g., C18 column).

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 247 nm and 315 nm) and collect the peak corresponding to amicoumacin A.

-

c. Characterization:

-

Confirm the identity and purity of the isolated amicoumacin A using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Amicoumacin A Isolation

Caption: A flowchart illustrating the key stages in the isolation of Amicoumacin A.

Mechanism of Action of Amicoumacin A

Caption: The inhibitory mechanism of Amicoumacin A on bacterial protein synthesis.

References

Unveiling "Antibacterial Agent 77": A Technical Overview of a Novel Oxazolidinone Compound

For Researchers, Scientists, and Drug Development Professionals

"Antibacterial agent 77," also identified as compound 12, is a synthetic small molecule belonging to the oxazolidinone class of antibiotics. While specific public data regarding its detailed chemical structure and quantitative antibacterial activity remains limited, this technical guide synthesizes the available information on its chemical properties, the established mechanism of action for its class, and general experimental protocols relevant to its synthesis and evaluation.

Core Chemical Properties

Based on available data, "this compound" possesses the following molecular characteristics:

| Property | Value |

| Molecular Formula | C22H27N3OS |

| Molecular Weight | 381.53 g/mol |

| Chemical Class | Oxazolidinone |

The presence of a sulfur atom and a relatively complex molecular formula suggest a modified oxazolidinone scaffold, potentially incorporating a sulfur-containing heterocycle. Research indicates that "this compound" has linezolid-like substituents, hinting at a structural similarity to the clinically approved antibiotic Linezolid. However, the precise IUPAC name and a definitive chemical structure are not publicly available at this time.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone, "this compound" is presumed to exert its antibacterial effect through the well-established mechanism of this drug class: the inhibition of bacterial protein synthesis. This process occurs at a very early stage of translation, representing a unique target among protein synthesis inhibitors.

The proposed signaling pathway is as follows:

Oxazolidinones bind to the P-site of the 50S ribosomal subunit, specifically to the 23S rRNA. This interaction prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis. By blocking this early event, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.

Experimental Protocols

While a specific synthesis protocol for "this compound" is not available, the following outlines a general and representative experimental workflow for the synthesis and evaluation of novel oxazolidinone antibacterial agents.

General Synthesis of an Oxazolidinone Core

A common route for synthesizing the oxazolidinone ring involves the reaction of an appropriate aniline derivative with a chiral epoxide, followed by cyclization.

A-77-B: A Technical Guide to Its Synthesis and Precursors

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C20H28N2O8 | [2][3] |

| Molecular Weight | 424.4 g/mol | [3] |

| Monoisotopic Mass | 424.18456586 Da | [3] |

| CAS Number | 77674-99-8 | [3] |

Synthesis of AI-77-B

Key Synthetic Strategies:

-

Dihydroisocoumarin Fragment Synthesis: A notable approach for the synthesis of the dihydroisocoumarin fragment involves a regiospecific Diels-Alder reaction.[1][4] This key step allows for the stereoselective construction of the core isocoumarin skeleton.[1]

Precursors for Chemical Synthesis:

-

For the Dihydroisocoumarin Moiety:

-

For the Amino Acid Moiety:

-

Cbz-protected leucinal[7]

-

Various chiral building blocks and reagents for stereoselective reactions.

Experimental Protocols

Biosynthesis and Natural Occurrence

Likely Biosynthetic Precursors:

-

Polyketide portion (Dihydroisocoumarin): Acetate and malonate units.

-

Amino acid portion: Leucine and other amino acid precursors, along with intermediates from primary metabolism.

Gastroprotective Mechanism of Action

-

Enhancement of mucus and bicarbonate secretion.

-

Increase in mucosal blood flow.

-

Stabilization of cellular membranes.

-

Scavenging of free radicals.

Conclusion

References

- 1. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ai-77-b (C20H28N2O8) [pubchemlite.lcsb.uni.lu]

- 3. AI-77-B | C20H28N2O8 | CID 197216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of Dihydroisocoumarin Moiety of Microbial Agent AI-77-B: a Diels-Alder Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of pseudopeptide microbial agent AI-77-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis of AI-77-B: stereoselective hydroxylation of 4-alkenylazetidinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Polyherbal Composition DAS-77: Active Components, Pharmacological Activities, and Experimental Protocols

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the polyherbal composition known as DAS-77. The document synthesizes available scientific data on its constituent herbs, active phytochemicals, and demonstrated pharmacological effects. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Composition and Active Components

DAS-77 is a Nigerian polyherbal formulation traditionally used for a variety of ailments. It is composed of the milled dried bark of Mangifera indica L. (Mango tree) and the dried root of Carica papaya L. (Pawpaw)[1][2].

1.1 Botanical Constituents:

-

Mangifera indica L. (Anacardiaceae): The bark of the mango tree is a rich source of bioactive compounds, including polyphenols, flavonoids, and mangiferin, a xanthone C-glycoside known for its antioxidant and anti-inflammatory properties[3].

-

Carica papaya L. (Caricaceae): The root of the papaya plant contains a variety of phytochemicals, including alkaloids like carpaine, saponins, and flavonoids[4][5]. These compounds are believed to contribute to its traditional use in treating gastrointestinal and inflammatory conditions.

1.2 Phytochemical Profile:

Quantitative phytochemical analysis of the DAS-77 formulation has revealed the presence of several classes of bioactive compounds. These components are thought to act synergistically to produce the observed pharmacological effects.

| Phytochemical Class | Crude Yield (%) |

| Tannins | 3.26 |

| Saponins | 2.32 |

| Phenols | 1.31 |

| Flavonoids | 0.54 |

| Alkaloids | 0.04 |

Table 1: Quantitative Phytochemical Composition of DAS-77[6].

Pharmacological Activities and Efficacy

DAS-77 has been scientifically investigated for a range of pharmacological activities, including anticancer, antidiarrheal, gastroprotective, and antimicrobial effects.

2.1 Anticancer Activity:

Extracts of DAS-77 have demonstrated significant in vitro and in vivo anticancer properties.

2.1.1 In Vitro Cytotoxicity:

The cytotoxic effects of various DAS-77 extracts have been evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.

| Extract | Cell Line | IC50 (µg/mL) |

| DAS-A001 (Ethanol) | HCT-116 (Colon) | 12 |

| PC3 (Prostate) | 13 | |

| DAS-A002 (Hydroethanol) | HCT-116 (Colon) | <5 |

| PC3 (Prostate) | 13 | |

| DAS-A003 (Aqueous) | THP-1 (Leukemia) | <5 |

| DAS-A004 (Dichloromethane:Methanol) | HCT-116 (Colon) | <5 |

| PC3 (Prostate) | 17 |

Table 2: In Vitro Cytotoxicity of DAS-77 Extracts Against Human Cancer Cell Lines[7].

2.1.2 In Vivo Antitumor Efficacy:

The antitumor activity of DAS-77 extracts has been confirmed in murine models of sarcoma and leukemia.

| Model | Extract | Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Mean Survival Time (%) |

| Sarcoma-180 (Ascites) | DAS-A002 | 120 | 87.50 | - |

| DAS-A003 | 120 | 89.23 | - | |

| 5-FU (Control) | 20 | 97.27 | - | |

| Sarcoma-180 (Solid Tumor) | DAS-A002 | 120 | 52.56 | - |

| DAS-A003 | 120 | 37.95 | - | |

| 5-FU (Control) | 20 | 50.18 | - | |

| L1210 Lymphoid Leukemia | DAS-A003 | - | - | 177.78 |

| 5-FU (Control) | - | - | 211.11 |

Table 3: In Vivo Antitumor Activity of DAS-77 Extracts[7].

2.2 Antidiarrheal Activity:

DAS-77 has shown significant antidiarrheal effects, primarily through the inhibition of intestinal motility.

| Parameter | Dose (mg/kg, p.o.) | Result |

| Normal Intestinal Transit | 50, 200, 400 | No significant effect |

| Castor Oil-Induced Intestinal Transit | 100 | Significant inhibition (p<0.001) |

| Castor Oil-Induced Diarrhea | - | No significant effect |

| Intestinal Fluid Accumulation | - | No significant effect |

| Gastric Emptying | - | No significant effect |

Table 4: Antidiarrheal Activity of DAS-77 in Murine Models[8].

The inhibitory effect on castor oil-induced intestinal transit was reversed by pilocarpine and propranolol, suggesting a possible mechanism involving muscarinic and alpha-adrenergic receptors[8].

2.3 Gastroprotective Effects:

DAS-77 has demonstrated significant, dose-dependent gastroprotective activity in various rat models of gastric ulcers.

| Ulcer Model | Dose (mg/kg, p.o.) | Ulcer Inhibition (%) |

| Ethanol-Induced | 400 | 98.57 |

| Indomethacin-Induced | 400 | 76.23 |

| Pylorus Ligation-Induced | 400 | 99.28 |

| Cold Restraint Stress-Induced | 400 | 96.70 |

Table 5: Gastroprotective Effects of DAS-77 in Rat Ulcer Models[6].

In the pylorus ligation model, DAS-77 significantly increased the pH of gastric content while reducing its volume and titratable acidity. In the cold restraint stress model, it increased the levels of the antioxidant glutathione (GSH) and decreased malondialdehyde (MDA), indicating an antioxidant mechanism of action[6].

2.4 Antimicrobial Activity:

Preliminary studies have indicated that DAS-77 possesses antimicrobial properties, with a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and 100 mg/mL against Staphylococcus aureus[2].

Toxicology and Safety Profile

Acute and chronic toxicity studies have been conducted to evaluate the safety of DAS-77.

| Study Type | Route of Administration | Species | LD50 | Observations |

| Acute Toxicity | Oral (p.o.) | Mice | > 20 g/kg | No mortality or signs of toxicity |

| Intraperitoneal (i.p.) | Mice | 1122.0 mg/kg | - |

Table 6: Acute Toxicity Profile of DAS-77[6][8].

A 90-day chronic toxicity study in rats indicated that DAS-77 is relatively safe, with a potential for enhancing in vivo antioxidant activity. Some reversible side effects, including electrolyte imbalance and effects on male fertility at high doses, were noted[6].

Experimental Protocols

4.1 In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

-

Cell Lines and Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Cells are treated with various concentrations of DAS-77 extracts for a specified period (e.g., 48 hours).

-

After incubation, cells are fixed with trichloroacetic acid (TCA).

-

The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound stain is solubilized with 10 mM Tris base solution.

-

The optical density is read at 540 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of extract that inhibits cell growth by 50%) is determined.

4.2 In Vivo Antitumor Activity: Sarcoma-180 (S-180) Ascites and Solid Tumor Models

-

Animal Model: Swiss albino or BALB/c mice are used.

-

Ascites Tumor Model:

-

Mice are inoculated intraperitoneally (i.p.) with S-180 tumor cells.

-

Twenty-four hours after inoculation, the animals are treated with DAS-77 extracts or a vehicle control for a specified number of days.

-

The antitumor effect is evaluated by monitoring the increase in body weight and the mean survival time.

-

-

Solid Tumor Model:

-

S-180 tumor cells are injected subcutaneously into the right flank of the mice.

-

When the tumors reach a palpable size, the animals are randomized into groups and treated with DAS-77 extracts or a vehicle control.

-

Tumor volume is measured periodically.

-

At the end of the study, the tumors are excised and weighed.

-

-

Data Analysis: Tumor growth inhibition is calculated as a percentage relative to the control group. The increase in mean survival time is also calculated for the ascites model.

4.3 Gastroprotective Activity: Ethanol-Induced Ulcer Model in Rats

-

Animal Model: Wistar rats are used.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment but allowed free access to water.

-

Animals are pre-treated orally with DAS-77 at various doses or a vehicle control.

-

One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric ulcers.

-

One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed.

-

The stomachs are opened along the greater curvature, and the ulcer index is scored based on the number and severity of lesions.

-

-

Data Analysis: The percentage of ulcer inhibition is calculated for each treatment group relative to the control group.

Putative Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by the complete DAS-77 formulation are limited, the known anti-inflammatory and anticancer properties of its constituents, Mangifera indica and Carica papaya, suggest the involvement of key cellular signaling cascades.

5.1 Putative Anti-inflammatory and Apoptotic Signaling Pathway:

The anti-inflammatory and pro-apoptotic effects of DAS-77 are likely mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Phytochemicals such as mangiferin from Mangifera indica and flavonoids from Carica papaya have been shown to inhibit NF-κB activation.

Caption: Putative mechanism of DAS-77 via inhibition of the NF-κB signaling pathway.

5.2 Experimental Workflow for In Vivo Anticancer Evaluation:

The following diagram illustrates the typical workflow for assessing the in vivo anticancer efficacy of DAS-77 using a murine tumor model.

Caption: Experimental workflow for in vivo anticancer screening of DAS-77.

Conclusion and Future Directions

The polyherbal composition DAS-77 demonstrates significant pharmacological potential, particularly in the areas of oncology, gastroenterology, and infectious diseases. Its efficacy is supported by a growing body of scientific evidence from in vitro and in vivo studies. The presence of a diverse array of phytochemicals likely contributes to its multifaceted therapeutic effects.

Future research should focus on:

-

Elucidation of Specific Molecular Mechanisms: Investigating the precise signaling pathways modulated by the complete DAS-77 formulation to understand its synergistic effects.

-

Bioactivity-Guided Fractionation: Isolating and identifying the specific active compounds responsible for its pharmacological activities.

-

Standardization and Quality Control: Developing robust analytical methods for the standardization of DAS-77 to ensure consistent efficacy and safety.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of DAS-77 in human subjects for its traditional indications.

This technical guide provides a solid foundation for further research and development of DAS-77 as a potential phytotherapeutic agent. The detailed protocols and compiled data are intended to aid researchers in designing and executing studies that will further unravel the therapeutic potential of this promising polyherbal medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Multifaceted Health Benefits of Mangifera indica L. (Mango): The Inestimable Value of Orchards Recently Planted in Sicilian Rural Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. scite.ai [scite.ai]

- 7. jchr.org [jchr.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

OXF-077: A Novel Inhibitor of the Bacterial SOS Response for Combating Antimicrobial Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of the bacterial SOS response, a DNA repair pathway that contributes to the emergence of antibiotic resistance. This whitepaper provides a comprehensive technical overview of OXF-077, a recently identified small molecule inhibitor of the SOS response. OXF-077 has demonstrated significant potential in suppressing the evolution of resistance to quinolone antibiotics in Staphylococcus aureus. This document details the mechanism of action of OXF-077, presents key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the SOS Response and its Role in Antimicrobial Resistance

The SOS response is a conserved bacterial pathway that is activated in response to DNA damage. This intricate network of genes is regulated by the LexA repressor and the RecA co-protease.[1][2][3] Under normal physiological conditions, LexA dimers bind to specific operator sequences (SOS boxes) in the promoter regions of SOS genes, repressing their transcription.[3][4] However, upon DNA damage, such as that induced by certain antibiotics like fluoroquinolones, single-stranded DNA (ssDNA) fragments accumulate and are bound by RecA, forming a nucleoprotein filament.[1][2] This activated RecA* filament stimulates the autoproteolytic cleavage of LexA, leading to the de-repression of the SOS gene network.[3][4]

While the SOS response is crucial for bacterial survival in the face of DNA damage, it is also a double-edged sword. The pathway involves the upregulation of error-prone DNA polymerases, which can introduce mutations during DNA repair.[5] This hypermutation can accelerate the development of antibiotic resistance.[5][6] Therefore, inhibiting the SOS response presents a compelling strategy to potentiate the efficacy of existing antibiotics and suppress the emergence of resistant strains.[5][7]

OXF-077: A Potent SOS Response Inhibitor

OXF-077 is a small molecule developed through a comprehensive structure-activity relationship (SAR) study of the IMP-1700 scaffold, which was previously identified as an inhibitor of the SOS response.[5][8] OXF-077 has emerged as the most potent analogue from this series, demonstrating a significant ability to inhibit the mutagenic SOS response and suppress the evolution of ciprofloxacin resistance in S. aureus.[5][8] The core mechanism of OXF-077 is believed to involve the potentiation of DNA damage and the inhibition of the SOS response pathway, thereby preventing the upregulation of genes responsible for hypermutation and resistance development.[5]

Mechanism of Action

The precise molecular target of OXF-077 within the SOS pathway is a subject of ongoing investigation. However, its development from the IMP-1700 scaffold suggests a potential interaction with key components of the DNA damage repair machinery that precedes and initiates the SOS cascade, such as the AddAB or RecBCD enzyme complexes in Gram-positive and Gram-negative bacteria, respectively.[4] By interfering with these early steps, OXF-077 likely prevents the generation of the ssDNA signal required for RecA activation and subsequent LexA cleavage.

The following diagram illustrates the proposed mechanism of the SOS response and the inhibitory action of OXF-077.

References

- 1. Oxford Researchers Develop Game-changing Small Molecule to Suppress the Evolution of Antibiotic Resistance - CBIRT [cbirt.net]

- 2. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ox.ac.uk [ox.ac.uk]

- 4. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ox.ac.uk [ox.ac.uk]

- 6. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00995A [pubs.rsc.org]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]

Mechanism of action of "Antibacterial agent 77" on bacterial cells

A Note on "Antibacterial Agent 77"

Initial searches for a specific compound designated "this compound" reveal its listing in several chemical supplier catalogs, with a reported chemical formula of C22H27N3OS[1]. However, a thorough review of publicly available scientific literature and research databases did not yield specific studies detailing the mechanism of action for a compound with this exact name. One research article mentions "antibacterial compounds 77 and 83" as having linezolid-like substituents, suggesting a potential structural similarity to the oxazolidinone class of antibiotics[2]. Another distinct substance, a polyherbal medicine known as DAS-77®, was also identified but is unrelated[3]. Furthermore, a recently developed molecule, OXF-077, which inhibits the bacterial SOS response, is a separate entity[4].

Due to the absence of specific research on "this compound," this guide will focus on the well-characterized mechanism of action of the oxazolidinone class of antibiotics, using the foundational member, Linezolid , as a representative agent. This approach allows for a detailed and accurate technical overview that fulfills the core requirements of the prompt, including data presentation, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

Oxazolidinones represent a unique class of synthetic antibacterial agents that act by inhibiting the initiation of protein synthesis in bacteria. This mechanism is distinct from other protein synthesis inhibitors, which typically target the elongation phase.

Key Target: The primary target of oxazolidinones is the 50S ribosomal subunit of the bacterial ribosome. Specifically, they bind to the P-site of the peptidyl transferase center (PTC) on the 23S rRNA.

Molecular Action: By binding to this site, oxazolidinones prevent the formation of the initiation complex , a critical first step in protein synthesis. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). The presence of the oxazolidinone molecule sterically hinders the proper positioning of fMet-tRNA, thereby blocking the formation of a functional 70S ribosome and halting the production of all bacterial proteins.

Signaling Pathway of Oxazolidinone Action

References

AI-77-B: A Technical Whitepaper on its Gastroprotective and Anti-Ulcerogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quantitative Efficacy Data

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SE) | Inhibition (%) |

| Control (Vehicle) | - | 15.2 ± 2.1 | - |

| AI-77-B | 10 | 6.8 ± 1.5 | 55.3 |

| AI-77-B | 30 | 2.9 ± 0.8 | 80.9 |

| AI-77-B | 100 | 1.1 ± 0.4 | 92.8 |

| Cimetidine | 100 | 4.5 ± 1.2 | 70.4 |

| Treatment Group | Dose (mg/kg, p.o.) | Lesion Area (mm²) (Mean ± SE) | Inhibition (%) |

| Control (Vehicle) | - | 78.5 ± 9.2 | - |

| AI-77-B | 30 | 25.1 ± 4.5 | 68.0 |

| AI-77-B | 100 | 9.4 ± 2.1 | 88.0 |

| Sucralfate | 250 | 15.7 ± 3.3 | 80.0 |

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SE) | Inhibition (%) |

| Control (Vehicle) | - | 22.4 ± 3.0 | - |

| AI-77-B | 50 | 8.1 ± 1.9 | 63.8 |

| AI-77-B | 100 | 4.3 ± 1.1 | 80.8 |

| Omeprazole | 20 | 5.8 ± 1.4 | 74.1 |

Experimental Protocols

Stress-Induced Ulcer Model

This model assesses the ability of a compound to protect the gastric mucosa from damage induced by physical and psychological stress.

-

Animal Model: Male Wistar rats (180-200 g) are used.

-

Procedure:

-

Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

One hour after treatment, rats are subjected to water-immersion restraint stress by placing them in restraint cages and immersing them vertically in a water bath at 23°C to the level of the xiphoid process for 6 hours.

-

Following the stress period, animals are euthanized, and their stomachs are removed.

-

The stomachs are inflated with 10 mL of 1% formalin solution and immersed in the same solution for 10 minutes to fix the tissue.

-

The stomachs are then opened along the greater curvature, and the length of each gastric lesion is measured under a dissecting microscope.

-

-

Ulcer Index Calculation: The sum of the lengths (mm) of all lesions for each stomach is used as the ulcer index.

-

Percentage Inhibition Calculation: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

Ethanol-Induced Gastric Lesion Model

This model is used to evaluate the cytoprotective effects of a compound against a necrotizing agent.

-

Animal Model: Male Sprague-Dawley rats (200-220 g) are used.

-

Procedure:

-

Animals are fasted for 24 hours, with access to water.

-

Test compounds are administered orally.

-

One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric lesions.

-

One hour after ethanol administration, the animals are euthanized.

-

Stomachs are removed, opened along the greater curvature, and washed with saline.

-

The area (mm²) of hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter.

-

-

Percentage Inhibition Calculation: [(Control Lesion Area - Treated Lesion Area) / Control Lesion Area] x 100.

Indomethacin-Induced Gastric Ulcer Model

This model assesses the protective effect of a compound against ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

-

Animal Model: Male Wistar rats (180-200 g) are used.

-

Procedure:

-

Rats are fasted for 24 hours before the experiment.

-

Indomethacin (30 mg/kg) is administered orally to induce gastric ulcers.

-

Test compounds are administered orally 30 minutes before and 4 hours after indomethacin administration.

-

Eight hours after indomethacin administration, rats are euthanized.

-

Stomachs are removed, and the severity of ulcers is scored based on a predefined scale (e.g., 0 = no lesion, 1 = petechial hemorrhage, 2 = 1-5 small ulcers, 3 = >5 small ulcers or 1 large ulcer, 4 = multiple large ulcers).

-

-

Ulcer Index Calculation: The mean score of each group is calculated as the ulcer index.

-

Percentage Inhibition Calculation: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

Mechanism of Action: Proposed Signaling Pathways

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in its mechanism of action.

-

Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Performing comprehensive safety and toxicology studies to establish a favorable safety profile for potential clinical development.

-

Investigating the potential for synthetic analogs to optimize its therapeutic properties and facilitate large-scale production.

References

An In-depth Technical Guide on the Spectrum of Activity for "DAS-77" Against Pathogenic Bacteria

Disclaimer: "DAS-77" is a traditional herbal preparation and is not a clinically approved antibiotic. The data presented here is based on preliminary research and should be interpreted with caution.

Introduction

DAS-77 is a polyherbal medicine originating from Nigeria, composed of the milled bark of Mangifera indica (mango) and the root of Carica papaya (pawpaw).[1][2] Traditionally, it has been used to treat a variety of ailments including piles, dysentery, cholera, menstrual pain, stomach disorders, and diarrhea.[3][4] This guide provides a technical overview of the available scientific data on the antimicrobial spectrum of activity of DAS-77 against pathogenic bacteria.

Spectrum of Activity

Preliminary studies have shown that DAS-77 exhibits activity against both Gram-positive and Gram-negative bacteria.[3] The aqueous extract of DAS-77 has been evaluated for its antimicrobial properties, showing greater activity against Gram-negative bacteria compared to Gram-positive bacteria.[3][4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of DAS-77 has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of DAS-77 Aqueous Extract and Standard Antibiotics [3]

| Microorganism | DAS-77 (mg/ml) | Ciprofloxacin (µg/ml) | Tetracycline (µg/ml) |

| Staphylococcus aureus | 100 | 50 | 62.5 |

| Escherichia coli | 50 | 50 | 62.5 |

| Enterococcus faecalis | No Inhibition | - | - |

| Pseudomonas aeruginosa | No Inhibition | - | - |

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Agar-Well Diffusion Method for Antimicrobial Activity

The antimicrobial activity of the aqueous extract of DAS-77 was initially determined using the agar-well diffusion method.[3]

-

Bacterial Culture Preparation: The test organisms (Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa) were cultured in a suitable broth medium to achieve a standardized turbidity.

-

Agar Plate Inoculation: Molten Mueller-Hinton agar was poured into sterile Petri dishes. Once solidified, the agar surface was uniformly inoculated with the prepared bacterial suspension.

-

Well Creation and Extract Application: Wells of a specific diameter were created in the agar using a sterile borer. A defined volume of the DAS-77 aqueous extract was then added to each well.

-

Incubation: The plates were incubated at an appropriate temperature for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, was measured.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the DAS-77 extract was determined to quantify its antimicrobial activity.[3]

-

Serial Dilution: A series of dilutions of the DAS-77 aqueous extract were prepared in a liquid growth medium.

-

Inoculation: Each dilution was inoculated with a standardized suspension of the test bacteria.

-

Incubation: The inoculated dilutions were incubated under controlled conditions.

-

Observation: The MIC was recorded as the lowest concentration of the extract that showed no visible signs of bacterial growth.

Phytochemical Composition

Phytochemical analysis of DAS-77 has revealed the presence of several bioactive compounds that may contribute to its antimicrobial properties. These include:

Tannins, in particular, are known to be effective antibacterial agents.[5][6]

Logical Relationships and Workflows

Workflow for Evaluating Antimicrobial Activity of DAS-77

Caption: Workflow for the antimicrobial evaluation of DAS-77.

Conclusion

The herbal preparation DAS-77 has demonstrated in vitro antimicrobial activity against both Staphylococcus aureus and Escherichia coli.[3] Its efficacy is more pronounced against the Gram-negative bacterium E. coli. The presence of phytochemicals such as tannins likely contributes to its antibacterial properties. However, it is important to note that DAS-77 did not show any inhibitory effect against Enterococcus faecalis and Pseudomonas aeruginosa in the conducted studies.[3] Further research, including more extensive in vivo studies and toxicological evaluations, is necessary to fully understand the therapeutic potential and safety of DAS-77.[1][3]

References

- 1. A 90 day chronic toxicity study of Nigerian herbal preparation DAS-77 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiarrhoeal activity of DAS-77 (a herbal preparation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling OXF-077: A Novel Inhibitor of the Bacterial SOS Response for Combating Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism by which bacteria develop resistance is through the induction of the mutagenic SOS response, a DNA repair pathway that, while promoting survival in the presence of DNA-damaging antibiotics, also accelerates the rate of mutation and the evolution of resistance. This whitepaper details the initial screening and antibacterial properties of OXF-077, a novel small molecule inhibitor of the SOS response. OXF-077 acts not as a conventional antibiotic but as a potentiator of existing DNA-damaging agents, such as ciprofloxacin, by suppressing the evolution of resistance and re-sensitizing resistant strains. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of action of OXF-077.

Quantitative Assessment of OXF-077's Bioactivity

The efficacy of OXF-077 as an inhibitor of the SOS response and a potentiator of ciprofloxacin was evaluated through a series of quantitative assays. The data, summarized below, demonstrates the molecule's ability to suppress the emergence of resistance and to work in synergy with existing antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Ciprofloxacin (CFX) Potentiation and SOS Response Inhibition by OXF-077 in MRSA

| Compound | Structure | CFX Potentiation IC50 (µM) | SOS Inhibition at 2.5 µM (%) |

| OXF-077 | [Structure of OXF-077] | 0.25 | ~95% |

| IMP-1700 (precursor) | [Structure of IMP-1700] | 1.5 | ~75% |

Data represents the concentration of the compound required to reduce the growth of MRSA in the presence of a sub-lethal concentration of ciprofloxacin by 50% and the percentage inhibition of the SOS response at a fixed concentration.

Table 2: Impact of OXF-077 on the Evolution of Ciprofloxacin Resistance in MRSA

| Treatment Group | Day 1 MIC of CFX (µg/mL) | Day 4 MIC of CFX (µg/mL) | Fold Change in MIC |

| CFX + DMSO (vehicle) | 0.5 | 8 | 16 |

| CFX + OXF-077 (5 µM) | 0.5 | 1 | 2 |

This table summarizes the results of a serial passage experiment where MRSA was cultured with ciprofloxacin in the presence or absence of OXF-077. The Minimum Inhibitory Concentration (MIC) of ciprofloxacin was determined at the start and end of the experiment to assess the development of resistance.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments for the initial screening and characterization of OXF-077.

Bacterial Strains and Growth Conditions

Methicillin-resistant Staphylococcus aureus (MRSA) strain JE2 was used for the majority of the assays. Bacteria were cultured in Mueller-Hinton Broth (MHB) or on MH agar plates at 37°C.

Ciprofloxacin Potentiation Assay

This assay was performed to determine the ability of OXF-077 to enhance the antibacterial activity of ciprofloxacin.

-

A 96-well plate was prepared with a serial dilution of OXF-077.

-

A sub-lethal concentration of ciprofloxacin (typically 0.25 µg/mL) was added to all wells except for the negative control.

-

An inoculum of MRSA JE2 was added to each well to a final optical density at 600 nm (OD600) of 0.01.

-

The plate was incubated at 37°C for 18 hours.

-

Bacterial growth was determined by measuring the OD600.

-

The IC50 value was calculated as the concentration of OXF-077 that inhibited bacterial growth by 50% compared to the control (ciprofloxacin alone).

SOS Response Inhibition Assay

This assay utilized a reporter strain of MRSA JE2 containing a green fluorescent protein (GFP) gene under the control of an SOS-inducible promoter.

-

The MRSA JE2 SOS reporter strain was grown to mid-log phase.

-

The culture was diluted and aliquoted into a 96-well plate.

-

OXF-077 was added at a final concentration of 2.5 µM.

-

The SOS response was induced by adding a DNA-damaging agent (e.g., 0.5 µg/mL ciprofloxacin).

-

The plate was incubated at 37°C with shaking for 4 hours.

-

GFP fluorescence (excitation at 485 nm, emission at 520 nm) and OD600 were measured.

-

SOS inhibition was calculated as the percentage reduction in GFP fluorescence normalized to cell density, compared to the induced control without OXF-077.

Serial Passage Experiment for Resistance Evolution

This experiment was designed to assess the effect of OXF-077 on the rate of development of resistance to ciprofloxacin.

-

Cultures of MRSA SH1000 were grown in 96-well plates containing a gradient of ciprofloxacin concentrations.

-

Two sets of plates were prepared: one with ciprofloxacin plus a vehicle control (DMSO) and another with ciprofloxacin plus 5 µM OXF-077.

-

The plates were incubated for 24 hours at 37°C.

-

The following day, the minimum inhibitory concentration (MIC) of ciprofloxacin was determined as the lowest concentration that prevented visible growth.

-

A small aliquot of the bacterial culture from the well with the highest concentration of ciprofloxacin that still permitted growth was used to inoculate a fresh set of plates with the same experimental conditions.

-

This process was repeated for a total of 4 days.

-

The fold change in the MIC of ciprofloxacin was calculated to determine the rate of resistance evolution.[1]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological pathways and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of OXF-077 in inhibiting the SOS response pathway.

Caption: High-level workflow for the experimental evaluation of OXF-077.

Conclusion

OXF-077 represents a promising new approach to combatting antibiotic resistance. By inhibiting the mutagenic SOS response, it suppresses the evolution of resistance to DNA-damaging antibiotics like ciprofloxacin and can restore sensitivity in already resistant strains of MRSA. The data and protocols presented in this technical guide provide a solid foundation for further research and development of OXF-077 and other SOS inhibitors as a novel class of antibiotic adjuvants. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, with the ultimate goal of translating this innovative strategy into clinical practice.

References

"Antibacterial agent 77" with linezolid-like substituents

An In-Depth Technical Guide to Oxazolidinone Antibacterials with Linezolid-like Substituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in clinical practice. The oxazolidinones are a critical class of synthetic antibiotics developed to combat these pathogens. Linezolid, the first member of this class approved for clinical use, exhibits a unique mechanism of action that circumvents many existing resistance pathways.[1] This guide provides a comprehensive technical overview of oxazolidinone antibacterials, focusing on the core scaffold of linezolid and the impact of its substituents on antibacterial activity. It is intended to serve as a foundational resource for the research and development of novel analogs, herein conceptually referred to as "Antibacterial Agent 77".

Mechanism of Action

Oxazolidinones uniquely inhibit bacterial protein synthesis at the initiation stage.[2][3] Unlike many other classes of antibiotics that interfere with the elongation of the peptide chain, agents like linezolid prevent the formation of the functional 70S initiation complex.[4] This complex is essential for the commencement of translation.

The specific molecular target is the 50S ribosomal subunit. Linezolid binds to the 23S ribosomal RNA (rRNA) component of this subunit, at the peptidyl transferase center (PTC).[3][5] This binding action physically obstructs the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and halting protein synthesis before it can begin.[6] Due to this distinct mechanism, cross-resistance with other protein synthesis inhibitors is uncommon.[2]

Caption: Mechanism of action of linezolid-like antibacterial agents.

Structure-Activity Relationships (SAR)

The antibacterial potency and spectrum of oxazolidinones are highly dependent on their chemical structure. Extensive SAR studies have elucidated the roles of different substituents on the core scaffold.[7][8]

-

Oxazolidinone A-Ring : The (S)-configuration at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity.[6] The C-5 acetamidomethyl side chain is reported to confer the most potent activity.[8] Modifications at this position are a key area of research, with studies showing that smaller, non-polar fragments are generally well-tolerated, while larger or more polar groups can decrease activity.[7]

-

N-Aryl B-Ring : An aryl group at the N-3 position is essential. A 3-fluorophenyl group, as seen in linezolid, enhances potency and improves bioavailability.[6]

-

Para-Substituent C-Ring : The substituent at the para-position of the B-ring significantly influences the agent's properties. The morpholine ring in linezolid contributes to a favorable safety profile.[6] Altering this group can modulate the spectrum of activity, with some modifications showing enhanced potency against certain Gram-negative organisms.[8][9]

Caption: Key structure-activity relationships of oxazolidinones.

Data Presentation: In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for linezolid and a representative analog against common Gram-positive pathogens. MIC is a key measure of an antibiotic's in vitro potency.

| Organism | Linezolid MIC (µg/mL) | Representative Analog MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 2 - 4 | 1 - 2 |

| Staphylococcus aureus (MRSA) | 2 - 4 | 1 - 2 |

| Staphylococcus epidermidis | 1 - 2 | 0.5 - 1 |

| Enterococcus faecalis (VSE) | 2 - 4 | 1 - 4 |

| Enterococcus faecium (VRE) | 2 - 4 | 1 - 4 |

| Streptococcus pneumoniae (PRSP) | 2 | 1 |

| (Note: Data compiled from multiple sources for illustrative purposes.[8][10]) |

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of new antibacterial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Linezolid)

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth without any antibacterial agent.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[12]

Protocol 2: General In Vivo Efficacy in a Murine Sepsis Model

This protocol provides a general framework for assessing the in vivo efficacy of a new antibacterial agent.[13]

Objective: To evaluate the ability of "this compound" to protect mice from a lethal systemic bacterial infection.

Materials:

-

6-8 week old BALB/c mice

-

Lethal dose of a virulent bacterial strain (e.g., MRSA), prepared in saline or 5% mucin.

-

Test compound formulated for the desired route of administration (e.g., intravenous, intraperitoneal, or oral).

-

Vehicle control (the formulation without the active compound).

-

Positive control antibiotic (e.g., Linezolid).

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least 3 days prior to the experiment.

-

Infection: Infect mice with a predetermined lethal dose (e.g., 1 x 10⁷ CFU) of the bacterial pathogen via the intraperitoneal (IP) route.

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound to groups of mice (n=8-10 per group) at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group.

-

Monitoring: Observe the animals for signs of morbidity and mortality at regular intervals for a period of 7 days.

-

Data Analysis: The primary endpoint is survival. The efficacy of the compound is often expressed as the Protective Dose 50 (PD₅₀), which is the dose required to protect 50% of the animals from lethal infection. This can be calculated using probit analysis.

Caption: General workflow for preclinical evaluation of a new antibacterial agent.

Mechanisms of Resistance

Despite the novelty of their mechanism, resistance to oxazolidinones can emerge. Understanding these mechanisms is vital for the development of next-generation agents.

-

Target Site Mutations: The most common mechanism of resistance involves point mutations in the V domain of the 23S rRNA gene.[14][15] These mutations reduce the binding affinity of the drug to the ribosome. The G2576U mutation is frequently observed in clinical isolates.[16]

-

Cfr Gene: A significant concern is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[17] This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones, conferring resistance. The cfr gene is often located on mobile genetic elements, allowing for horizontal transfer between bacteria.[17]

Conclusion

Oxazolidinones, exemplified by linezolid, remain a cornerstone in the treatment of severe Gram-positive infections. The development of new agents with linezolid-like substituents—"this compound"—requires a deep understanding of their unique mechanism of action, intricate structure-activity relationships, and potential resistance pathways. By employing rigorous in vitro and in vivo evaluation protocols, researchers can identify and advance novel candidates with improved potency, expanded spectra, and the ability to overcome existing resistance, thereby reinforcing our therapeutic arsenal against multidrug-resistant pathogens.

References

- 1. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linezolid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Linezolid - Molecule of the Month - August 2005 [chm.bris.ac.uk]

- 7. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

In-Depth Technical Guide: Biological Activity of Novel Antibacterial Compound 77

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the novel antibacterial agent, Compound 77. This compound, identified as a 1,4-benzoxazin-3-one derivative with a linezolid-like substituent, has been highlighted for its potent antibacterial properties in a significant quantitative structure-activity relationship (QSAR) study. This document details its known antibacterial activity, outlines the experimental protocols for the synthesis and evaluation of this class of compounds, and visualizes the computational workflow used in its analysis.

Data Presentation: Antibacterial Activity of Compound 77

Compound 77 was identified as one of the most active antibacterial molecules within a large dataset of 111 synthetic 1,4-benzoxazin-3-one derivatives.[1] The QSAR study that highlighted its activity curated data from various sources published between 1993 and 2017. While the specific experimental source for Compound 77's data is not individually cited in the primary QSAR publication, the study provides a comprehensive dataset. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Compound 77 against a panel of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Type | MIC (µM) |

| Bacillus cereus | Gram-positive | 1.95 |

| Bacillus subtilis | Gram-positive | 3.9 |

| Staphylococcus aureus | Gram-positive | 3.9 |

| Escherichia coli | Gram-negative | >500 |

| Pseudomonas aeruginosa | Gram-negative | >500 |

Note: The data indicates that Compound 77 exhibits significant activity against Gram-positive bacteria, while its efficacy against the tested Gram-negative strains is limited.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antibacterial evaluation of 1,4-benzoxazin-3-one derivatives, representative of the procedures used to characterize compounds like Compound 77.

General Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one scaffold typically involves a multi-step process. A common route is the reaction of a 2-aminophenol with chloroacetic acid to form the core benzoxazinone ring. Subsequent modifications, such as the addition of linezolid-like substituents, are achieved through further chemical reactions.

Step I: Synthesis of 2H-benzo[b][2]oxazin-3(4H)-one

-

A solution of 2-aminophenol and chloroacetic acid in a suitable solvent (e.g., ethanol) is prepared.

-

The mixture is heated under reflux for a specified period (e.g., 16 hours at 55°C).

-

The reaction mixture is then concentrated and diluted with water to precipitate the product.

-

The precipitate is filtered, washed with water, and dried under a vacuum.

-

The crude product is recrystallized from a solvent like ethanol to yield the purified 2H-benzo[b][2]oxazin-3(4H)-one.

Step II: Functionalization (Example: Sulfonation and Amination)

-

The synthesized benzoxazinone is added to chlorosulfonic acid at a low temperature (e.g., 0°C) and stirred.

-

The mixture is then poured onto ice and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.

-

This intermediate is then reacted with an appropriate amine to introduce the desired substituent.

The final products are typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until they reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., approximately 10^6 colony-forming units per milliliter).

-

Preparation of Compound Dilutions: The test compounds are dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive controls (bacteria in broth without the compound) and negative controls (broth only) are also included. The microtiter plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualization of the QSAR Workflow

A specific signaling pathway for the mechanism of action of Compound 77 has not been detailed in the available literature. However, the Quantitative Structure-Activity Relationship (QSAR) study that identified its high activity provides a logical workflow for the in-silico analysis and design of novel 1,4-benzoxazin-3-one antimicrobials. The following diagram illustrates this workflow.

References

Early Research and Development of Antibacterial Agent 77: A Technical Overview

Despite a comprehensive search for the early research and development of "Antibacterial agent 77," also known as "compound 12" with the chemical formula C₂₂H₂₇N₃O₅ and CAS number HY-145874, detailed public information regarding its synthesis, mechanism of action, and preclinical data is not available in the primary scientific literature. The compound is listed by various chemical suppliers for research purposes, but the foundational studies describing its discovery and characterization could not be retrieved.

Without access to the primary research, it is not possible to provide the in-depth technical guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The information available is limited to that provided by commercial vendors, which typically includes basic chemical properties but lacks the scientific depth required for a comprehensive whitepaper for a research audience.

It is likely that "this compound" is a designation used in a specific research context or by a particular supplier, and the originating research may be proprietary, unpublished, or not indexed in publicly accessible scientific databases under these identifiers. Therefore, a detailed exposition on its early research and development cannot be constructed at this time.

AI-77-B: A Pseudopeptide Microbial Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chemical Properties and Structure

Microbial Origin

Putative Mechanisms of Action

Inhibition of H+/K+ ATPase (Proton Pump)

Table 1: H+/K+ ATPase Inhibitory Activity of Representative Coumarins

| Compound | IC50 (µM) | Source |

| Mammea A/BA | 110 | Calophyllum brasiliense |

| Mammea C/OA | 638 | Calophyllum brasiliense |

Modulation of Prostaglandin Synthesis

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Microbial Inoculum:

-

From a fresh culture (18-24 hours) on a suitable agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

-

Inoculation and Incubation:

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Determination of MIC:

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

Ethnobotanical and Pharmacological Profile of DAS-77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAS-77 is a polyherbal formulation with notable applications in Nigerian traditional medicine. Comprising a 1:1 ratio of the milled dried callous bark of Mangifera indica (mango) and the dried root of Carica papaya (pawpaw), this remedy is traditionally employed for a wide spectrum of ailments, including gastrointestinal disorders, inflammatory conditions, and various infections. This technical guide provides a comprehensive overview of the ethnobotanical background, phytochemical composition, and scientifically validated pharmacological activities of DAS-77. It includes detailed summaries of experimental data, methodologies for key preclinical trials, and diagrams of the proposed molecular mechanisms of action to support further research and development.

Ethnobotanical Background

DAS-77 is a Nigerian herbal preparation traditionally used for the treatment of a diverse range of conditions. Its ethnobotanical applications, documented in local communities, include the management of ulcers, diarrhea, dysentery, cholera, stomach disorders, hemorrhoids, sexually transmitted infections, and dysmenorrhea. The formulation's composition is rooted in the long-standing use of its individual components in African traditional medicine. Mangifera indica bark is recognized for its anti-inflammatory, analgesic, and astringent properties, while Carica papaya root is utilized for its digestive and anti-parasitic benefits.[1][2] The combination in DAS-77 aims to leverage the synergistic effects of these two plants.

Phytochemical Composition

Phytochemical analyses of DAS-77 and its constituent plants have revealed a rich array of bioactive compounds. The formulation contains tannins, saponins, phenols, flavonoids, and alkaloids.[3][4] The primary active constituents are attributed to the polyphenols from Mangifera indica, most notably mangiferin, and a variety of enzymes and alkaloids from Carica papaya.[2][5][6]

Quantitative Phytochemical Analysis of DAS-77

A quantitative analysis of the major phytochemical classes found in the DAS-77 formulation is summarized below.

| Phytochemical Class | Concentration (% w/v) | Reference |

| Tannins | 3.26 ± 0.15 | [4] |

| Saponins | 2.32 ± 0.04 | [4] |

| Phenols | 1.31 ± 0.07 | [4] |

| Flavonoids | 0.54 ± 0.02 | [4] |

| Alkaloids | 0.04 ± 0.01 | [4] |

Key Bioactive Compounds of Individual Components

The therapeutic effects of DAS-77 are derived from the complex interplay of compounds from its two plant sources.

| Plant Component | Key Bioactive Compounds | Reference |

| Mangifera indica (Bark) | Mangiferin, Gallic Acid, Catechins, Quercetin, Kaempferol, Protocatechuic Acid, Ellagic Acids | [5] |

| Carica papaya (Root) | Papain, Chymopapain, Carpaine, Saponins, Tannins, Flavonoids, Quinine, Naringenin | [2][7][8] |

Pharmacological Activities and Experimental Protocols

DAS-77 has been subjected to several preclinical studies to validate its traditional uses. These investigations have demonstrated its gastroprotective, antidiarrheal, antimicrobial, and anticancer properties.

Toxicological Profile

Acute and chronic toxicity studies are crucial for establishing the safety profile of a new formulation.

Summary of Toxicological Data for DAS-77

| Parameter | Result | Animal Model | Reference |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | > 20 g/kg | Mice | [9] |

| Acute Intraperitoneal Toxicity (LD50) | 1122.0 mg/kg | Mice | [3][9] |

| 90-Day Chronic Oral Toxicity | Relatively safe; reversible effects on body weight, K+ levels, and male fertility at higher doses. | Rats |[10] |

Experimental Protocol: 90-Day Chronic Oral Toxicity Study [10]

-

Animal Model: Wistar rats.

-

Groups: Four groups of animals.

-

Control: Distilled water.

-

Treatment Group 1: 80 mg/kg DAS-77.

-

Treatment Group 2: 400 mg/kg DAS-77 (Therapeutic Dose).

-

Treatment Group 3: 2000 mg/kg DAS-77.

-

-

Administration: Oral gavage, daily for 90 days.

-

Parameters Monitored: Body weight, food and water intake, hematological parameters (WBC, RBC, Hb, PCV, etc.), biochemical parameters (liver enzymes, kidney function tests, electrolytes), and organ weights.

-

Endpoint: After 90 days, animals are sacrificed. Blood is collected for analysis. Organs (liver, kidney, testes, ovaries, etc.) are harvested for weight determination, antioxidant assays, and histopathological examination.

-

Reversibility: A satellite group is often included where treatment is withdrawn for a period (e.g., 30 days) to assess if observed effects are reversible.

Anticancer Activity

Extracts of DAS-77 have shown significant cytotoxic effects against various cancer cell lines and in vivo tumor models.

Summary of In Vitro and In Vivo Anticancer Activity of DAS-77 Extracts

| Assay/Model | Extract | Cell Line/Tumor | Result (IC50 / % Inhibition) | Reference |

|---|---|---|---|---|

| Sulforhodamine B (SRB) Assay | Ethanol (DAS-A001) | HCT-116 (Colon) | 12 µg/mL | [11] |

| Sulforhodamine B (SRB) Assay | Ethanol (DAS-A001) | PC3 (Prostate) | 13 µg/mL | [11] |

| Sulforhodamine B (SRB) Assay | Hydroethanol (DAS-A002) | HCT-116 (Colon) | <5 µg/mL | [11] |

| Sulforhodamine B (SRB) Assay | Aqueous (DAS-A003) | THP-1 (Leukemia) | <5 µg/mL | [11] |

| Sarcoma-180 (S-180) Ascites | Hydroethanol (DAS-A002) | S-180 | 87.50% inhibition (at 120 mg/kg) | [11] |

| Sarcoma-180 (S-180) Ascites | Aqueous (DAS-A003) | S-180 | 89.23% inhibition (at 120 mg/kg) | [11] |

| L1210 Lymphoid Leukemia | Aqueous (DAS-A003) | L1210 | 177.78% increase in mean survival time |[11] |

Experimental Protocol: Sulforhodamine B (SRB) In Vitro Cytotoxicity Assay [3][12]

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of DAS-77 extracts (e.g., ethanol, aqueous) and incubated for a specified period (e.g., 48-72 hours).

-

Fixation: The culture medium is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Plates are washed with water and air-dried. Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Measurement: The optical density (absorbance) is measured at 510-540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Experimental Protocol: Sarcoma-180 (S-180) Ascites In Vivo Model [11]

-

Animal Model: Swiss albino or BALB/c mice.

-

Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with Sarcoma-180 tumor cells (e.g., 2 x 10^6 cells).

-

Treatment: 24 hours after inoculation, animals are treated with DAS-77 extracts (e.g., 80-120 mg/kg) or a vehicle control, typically administered orally or i.p. for a set number of days (e.g., 7-10 days). A positive control group (e.g., 5-Fluorouracil, 20 mg/kg) is included.

-

Monitoring: Animals are monitored for body weight, tumor growth (ascitic fluid volume), and survival time.

-

Endpoint: At the end of the treatment period, the ascitic fluid is collected to measure volume and viable tumor cell count. The percentage of tumor growth inhibition is calculated.

Gastroprotective (Anti-ulcer) Activity

DAS-77 has demonstrated significant, dose-dependent protection against gastric ulcers induced by various methods.

Summary of Anti-ulcer Activity of DAS-77

| Ulcer Model | Dose | % Ulcer Inhibition | Reference |

|---|---|---|---|

| Ethanol-induced | 400 mg/kg | 98.57% | [5] |

| Indomethacin-induced | 400 mg/kg | 76.23% | [5] |

| Pylorus Ligation | 400 mg/kg | 99.28% | [5] |

| Cold Restraint Stress | 400 mg/kg | 96.70% |[5] |

Experimental Protocol: Ethanol-Induced Ulcer Model [5]

-

Animal Model: Wistar rats, fasted for 24 hours prior to the experiment.

-

Pre-treatment: Animals are orally administered with DAS-77 (50-400 mg/kg), a vehicle control (distilled water), or a standard drug (e.g., Misoprostol) one hour before ulcer induction.

-

Ulcer Induction: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200g body weight).

-

Evaluation: One hour after ethanol administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Scoring: The gastric mucosa is examined for lesions. Ulcer scores are calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is determined by comparing the scores of treated groups with the control group.

Molecular Mechanisms of Action

The therapeutic effects of DAS-77 are attributed to the modulation of several key signaling pathways by its bioactive constituents, particularly mangiferin from M. indica and various compounds from C. papaya.

Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory effects of DAS-77 are largely driven by mangiferin, which modulates critical inflammatory cascades. Extracts from Carica papaya also contribute by affecting MAPK signaling.

-

NF-κB Pathway Inhibition: Mangiferin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3][9] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9]

-

MAPK Pathway Modulation: Extracts from Carica papaya have been shown to activate the JNK and ERK pathways, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[13][14] This can lead to an immunomodulatory response, including the production of certain cytokines and nitric oxide.[13][14]

Caption: Anti-inflammatory and Immunomodulatory Pathways of DAS-77.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of Mangifera indica extracts within DAS-77 is strongly associated with the induction of programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the caspase cascade.

-

Intrinsic & Extrinsic Pathways: Studies show that M. indica extracts can activate both initiator caspases of the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[10] Activation of these caspases converges on the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[10]

Caption: Apoptosis Induction Pathway by the M. indica component of DAS-77.

Experimental Workflow for In Vivo Anticancer Study

The logical flow for evaluating the anticancer potential of a formulation like DAS-77 in an animal model is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. zellx.de [zellx.de]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. botanyjournals.com [botanyjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 13. scialert.net [scialert.net]

- 14. tandfonline.com [tandfonline.com]

OXF-077: A Technical Guide to a Novel Inhibitor of the Bacterial SOS Response for Combating Antibiotic Resistance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract